molecular formula C25H22FN3O4 B11161253 1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11161253
M. Wt: 447.5 g/mol
InChI Key: OMAFNZSKZHWVNV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and coupling reactions.

    Introduction of the Methoxyphenyl Group: This can be done using methoxybenzene derivatives and appropriate coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

    1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: shares similarities with other pyrrolidine derivatives and fluorophenyl compounds.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, which have different substituents and biological activities.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, which may have varying pharmacological properties.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H22FN3O4

Molecular Weight

447.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H22FN3O4/c1-33-20-12-8-18(9-13-20)27-25(32)21-4-2-3-5-22(21)28-24(31)16-14-23(30)29(15-16)19-10-6-17(26)7-11-19/h2-13,16H,14-15H2,1H3,(H,27,32)(H,28,31)

InChI Key

OMAFNZSKZHWVNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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